molecular formula C14H13N3O3S B7079866 N,N-bis(cyanomethyl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide

N,N-bis(cyanomethyl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide

Cat. No.: B7079866
M. Wt: 303.34 g/mol
InChI Key: TVLDDLDDHWIOPA-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide is a complex organic compound that features a naphthalene core with various functional groups attached

Properties

IUPAC Name

N,N-bis(cyanomethyl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c15-6-8-17(9-7-16)21(19,20)12-4-5-13-11(10-12)2-1-3-14(13)18/h4-5,10H,1-3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLDDLDDHWIOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)S(=O)(=O)N(CC#N)CC#N)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyanomethyl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide can be achieved through multi-component coupling reactions. One effective method involves the use of a cooperative catalytic system comprised of copper(I) chloride (CuCl) and copper(II) triflate (Cu(OTf)2). This system catalyzes the coupling reactions of aliphatic or aromatic amines, formaldehyde, and trimethylsilyl cyanide (TMSCN) to produce the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include adjusting the ratios of reactants, reaction temperature, and time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(cyanomethyl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N,N-bis(cyanomethyl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N,N-bis(cyanomethyl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide exerts its effects depends on its specific application. In general, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-bis(cyanomethyl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide is unique due to its naphthalene core, which imparts distinct chemical properties and potential applications compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

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